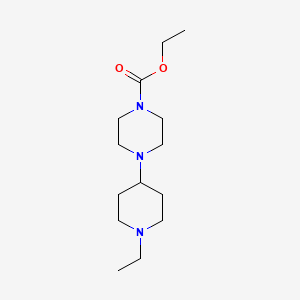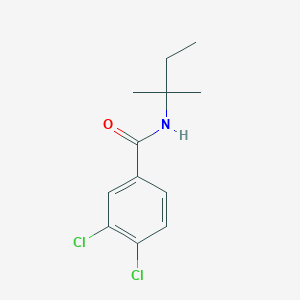
3,4-dichloro-N-(2-methylbutan-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N-(2-methylbutan-2-yl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and material science. This compound, in particular, is characterized by the presence of two chlorine atoms attached to the benzene ring and a bulky 2-methylbutan-2-yl group attached to the nitrogen atom of the amide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2-methylbutan-2-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-methylbutan-2-amine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the continuous addition of 3,4-dichlorobenzoyl chloride and 2-methylbutan-2-amine into a reactor, along with a base to neutralize the acid by-product. The reaction mixture is then continuously stirred and the product is continuously extracted and purified using techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
3,4-dichloro-N-(2-methylbutan-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The amide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides or sulfones.
Reduction Reactions: Products include corresponding amines.
科学的研究の応用
3,4-dichloro-N-(2-methylbutan-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3,4-dichloro-N-(2-methylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological context in which the compound is used. For example, in antimicrobial applications, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cancer cell signaling pathways.
類似化合物との比較
3,4-dichloro-N-(2-methylbutan-2-yl)benzamide can be compared with other similar compounds, such as:
3,5-dichloro-N-(2-methylbutan-2-yl)benzamide: Similar structure but with chlorine atoms at different positions on the benzene ring.
4-chloro-N-(2,3-dimethylbutan-2-yl)aniline: Similar structure but with a different substitution pattern on the benzene ring.
N-(4-(tert-butylamino)phenyl)acetamide: Similar structure but with different substituents on the nitrogen atom.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
3,4-dichloro-N-(2-methylbutan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-4-12(2,3)15-11(16)8-5-6-9(13)10(14)7-8/h5-7H,4H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVOAYMISXVCTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
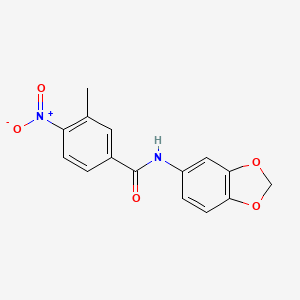
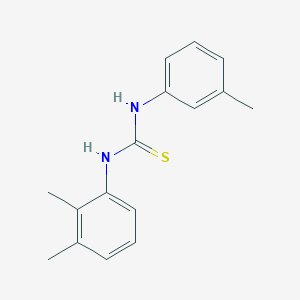
![[2-(4-Ethoxyphenyl)-2-oxoethyl] 4-methylbenzoate](/img/structure/B5842978.png)
![1-(4-biphenylyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5842982.png)
![3-(3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5842991.png)
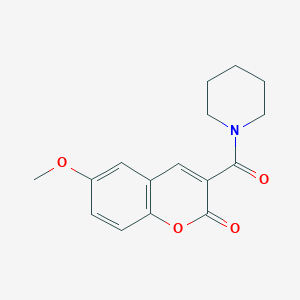
![methyl 2-{[(2-pyrazinylamino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5843003.png)


![2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-1H-benzimidazole](/img/structure/B5843019.png)
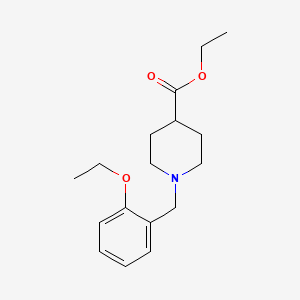
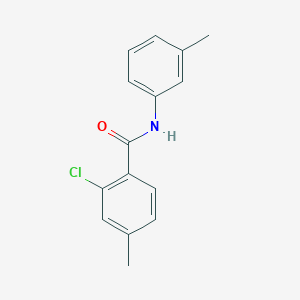
![4-bromo-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5843047.png)
